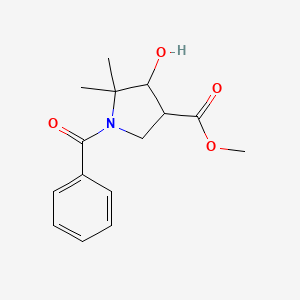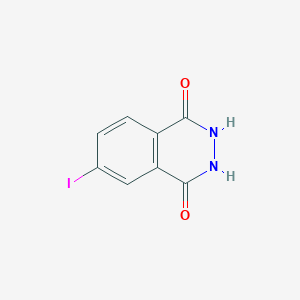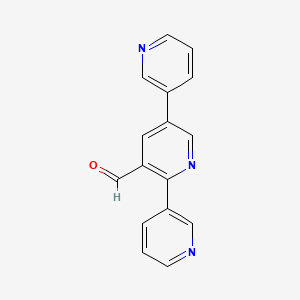
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is an organic compound characterized by the presence of three pyridine rings and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde typically involves the condensation of pyridine derivatives under controlled conditions. One common method includes the reaction of pyridine-3-carboxaldehyde with pyridine-2-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: 2,5-Dipyridin-3-ylpyridine-3-carboxylic acid.
Reduction: 2,5-Dipyridin-3-ylpyridine-3-methanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
作用机制
The mechanism of action of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects.
相似化合物的比较
Pyridine-3-carbaldehyde: A simpler analog with a single pyridine ring and an aldehyde group.
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde: A structurally related compound with a pyrrole ring instead of one of the pyridine rings.
Uniqueness: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is unique due to its three pyridine rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to form stable coordination complexes and participate in diverse chemical reactions, making it a valuable compound in various research fields.
属性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
2,5-dipyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-11H |
InChI 键 |
RXIUXKWITSLPKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





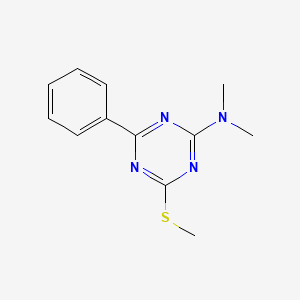
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
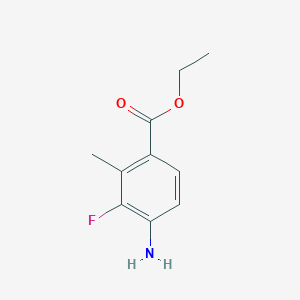
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
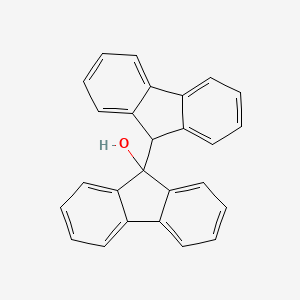

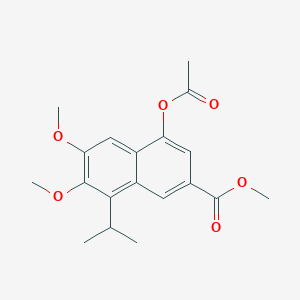
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
